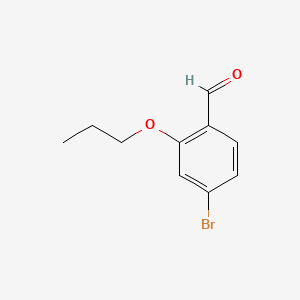

4-Bromo-2-propoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a propoxy group at the second position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-propoxybenzaldehyde typically involves the reaction of 4-bromobenzaldehyde with propyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol replaces the hydrogen atom on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products:

Oxidation: 4-Bromo-2-propoxybenzoic acid.

Reduction: 4-Bromo-2-propoxybenzyl alcohol.

Substitution: 4-Amino-2-propoxybenzaldehyde or 4-Thio-2-propoxybenzaldehyde.

Applications De Recherche Scientifique

4-Bromo-2-propoxybenzaldehyde is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: As a starting material for the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-propoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or hemiacetals, respectively. The bromine atom can also participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles .

Comparaison Avec Des Composés Similaires

4-Bromo-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a propoxy group.

4-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.

4-Bromo-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness: 4-Bromo-2-propoxybenzaldehyde is unique due to the presence of the propoxy group, which imparts different chemical properties compared to its analogs. The propoxy group can influence the compound’s reactivity and solubility, making it suitable for specific applications in organic synthesis and research .

Activité Biologique

4-Bromo-2-propoxybenzaldehyde (C10H11BrO2) is an organic compound that has garnered attention in recent years due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.1 g/mol

- Structure : Contains a bromine atom and a propoxy group attached to a benzaldehyde moiety, which influences its reactivity and biological interactions.

This compound has been studied for its role in modulating various biochemical pathways. Its primary mechanism involves interaction with the NLRP3 inflammasome, a critical component of the innate immune response. Research indicates that compounds similar to this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β, suggesting anti-inflammatory potential .

Anti-inflammatory Effects

The compound has shown promise in inhibiting the NLRP3 inflammasome, which is implicated in several inflammatory diseases. In vitro studies have demonstrated that this compound can reduce IL-1β production in macrophages activated by lipopolysaccharides (LPS) and ATP . This indicates a potential application in treating conditions characterized by excessive inflammation.

Cytotoxicity Studies

In cytotoxicity assays, this compound exhibited selective toxicity against certain cancer cell lines while sparing normal cells. This selective cytotoxicity is crucial for developing chemotherapeutic agents that minimize damage to healthy tissues .

Case Studies

Several studies have investigated the biological activity of this compound:

- Inflammation Model :

- Cancer Cell Line Study :

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary data suggest that it has favorable absorption characteristics, with adequate bioavailability for therapeutic use. Further studies are needed to elucidate its metabolic pathways and half-life in vivo.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-bromo-2-propoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYDWJLYGWIVCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735295 |

Source

|

| Record name | 4-Bromo-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094555-01-7 |

Source

|

| Record name | 4-Bromo-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.